molecular formula C10H9NOS B1394016 2-Phenoxythien-3-ylamine CAS No. 1287217-69-9

2-Phenoxythien-3-ylamine

Cat. No.: B1394016
CAS No.: 1287217-69-9
M. Wt: 191.25 g/mol
InChI Key: ALOLRJANUPKPGP-UHFFFAOYSA-N
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Description

2-Phenoxythien-3-ylamine is a chemical compound with the molecular formula C₁₀H₉NOS. It is characterized by a phenyl group attached to a thiophene ring, which is further substituted with an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxythien-3-ylamine typically involves the reaction of 2-halothiophene with phenol in the presence of a base. The reaction conditions include heating the mixture under reflux to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxythien-3-ylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The major product of oxidation is typically the corresponding sulfoxide or sulfone derivative.

  • Reduction: The reduction of this compound can yield the corresponding thioamide.

  • Substitution: Substitution reactions can lead to the formation of various substituted thiophenes.

Scientific Research Applications

2-Phenoxythien-3-ylamine has several scientific research applications, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Phenoxythien-3-ylamine exerts its effects involves its interaction with specific molecular targets and pathways. The amino group on the thiophene ring can act as a nucleophile, facilitating reactions with electrophilic species. Additionally, the phenyl group can participate in π-π interactions, which may influence the compound's biological activity.

Comparison with Similar Compounds

2-Phenoxythien-3-ylamine is similar to other thiophene derivatives, such as 2-thiophenethiol and 3-thiopheneamine. its unique structure, with the phenyl group attached to the thiophene ring, sets it apart from these compounds. The presence of the phenyl group enhances the compound's stability and reactivity, making it a valuable intermediate in various chemical reactions.

Properties

IUPAC Name

2-phenoxythiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c11-9-6-7-13-10(9)12-8-4-2-1-3-5-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOLRJANUPKPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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